molecular formula C30H48O3 B7881671 Oleanolic Acid (Caryophyllin)

Oleanolic Acid (Caryophyllin)

Cat. No. B7881671
M. Wt: 456.7 g/mol
InChI Key: AOWMBRPPHGNFDX-HPPBOAITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleanolic Acid (Caryophyllin) is a useful research compound. Its molecular formula is C30H48O3 and its molecular weight is 456.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oleanolic Acid (Caryophyllin) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oleanolic Acid (Caryophyllin) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Therapeutic Potential in Chronic Diseases : Oleanolic Acid shows potential in preventing and managing chronic diseases, such as diabetes and metabolic syndrome. It improves insulin response, preserves β-cell functionality and survival, and protects against diabetes complications. Moreover, it has been a framework for developing novel semi-synthetic triterpenoids, some of which are in clinical trials (Ayeleso, Matumba, & Mukwevho, 2017).

  • Hepatoprotective and Gastroprotective Effects : Oleanolic Acid is recognized for its hepatoprotective and gastroprotective activities. It protects against chemically induced liver injury and has been used as an oral drug for liver disorders in China. Additionally, it possesses anti-inflammatory and antihyperlipidemic properties, with potential for treating patients with these conditions (Liu, 1995).

  • Anti-Cancer Properties : There is significant interest in Oleanolic Acid for its anti-cancer properties. It interferes with various stages of cancer development and has shown anticarcinogenic activities. Its derivatives are also being studied for their potential in anti-cancer chemotherapies (Liu, 2005).

  • Antiviral and Anti-HIV Activities : Oleanolic Acid exhibits antiviral and anti-HIV activities. It has been identified as an anti-HIV agent in several plants and has shown efficacy in inhibiting HIV replication in cell models (Kashiwada et al., 1998).

  • Anti-Diabetic Effects : Oleanolic Acid has a beneficial impact on diabetes and metabolic syndrome. It modulates enzymes related to insulin biosynthesis, secretion, and signaling, and has effects related to the activation of the transcription factor Nrf2, which is crucial in managing type 2 diabetes (Castellano et al., 2013).

  • Enhancing Insulin Secretion : It has been found to enhance insulin secretion in pancreatic β-cells and rat islets, similar to certain anti-diabetic drugs. Oleanolic Acid increases insulin secretion and content, which can contribute to its anti-diabetic properties (Teodoro et al., 2008).

  • Nanotechnology Applications : Recent advances in nanotechnology have led to improved formulations of Oleanolic Acid, enhancing its solubility, stability, bioavailability, and therefore its clinical applications. Nanoparticulate drug delivery systems have shown promising results in increasing the dissolution rate and bioavailability of Oleanolic Acid (Chen et al., 2011).

properties

IUPAC Name

(4R,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-26(2)16-19-18(20(17-26)25(32)33)10-14-29(6)21(19)8-9-23-28(5)13-12-24(31)27(3,4)22(28)11-15-30(23,29)7/h8,18-20,22-24,31H,9-17H2,1-7H3,(H,32,33)/t18?,19-,20-,22+,23-,24+,28+,29-,30-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWMBRPPHGNFDX-HPPBOAITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C(CCC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CCC5[C@H]4CC(C[C@H]5C(=O)O)(C)C)C)C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleanolic Acid (Caryophyllin)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oleanolic Acid (Caryophyllin)
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Oleanolic Acid (Caryophyllin)
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Oleanolic Acid (Caryophyllin)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.